2-{[3-(Diethylsulfamoyl)phenyl]formamido}acetic acid
Description
2-{[3-(Diethylsulfamoyl)phenyl]formamido}acetic acid is a synthetic organic compound featuring a phenyl ring substituted at the 3-position with a diethylsulfamoyl group. This moiety is linked via a formamido bridge to an acetic acid functional group. However, it is currently listed as discontinued by suppliers like CymitQuimica, limiting its accessibility for research .
Properties
IUPAC Name |
2-[[3-(diethylsulfamoyl)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-15(4-2)21(19,20)11-7-5-6-10(8-11)13(18)14-9-12(16)17/h5-8H,3-4,9H2,1-2H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCNYZAIDKEDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Diethylsulfamoyl)phenyl]formamido}acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Diethylsulfamoyl Intermediate: The reaction begins with the sulfonation of diethylamine to form diethylsulfamoyl chloride.
Aromatic Substitution: The diethylsulfamoyl chloride is then reacted with a phenyl ring through an electrophilic aromatic substitution reaction to form 3-(diethylsulfamoyl)phenyl chloride.
Formamido Group Introduction: The 3-(diethylsulfamoyl)phenyl chloride is further reacted with formamide to introduce the formamido group, resulting in 3-(diethylsulfamoyl)phenylformamide.
Acetic Acid Addition: Finally, the formamido compound is reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions
The carboxylic acid group participates in esterification and amidation reactions. For example:
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Esterification : Reacts with methanol under acidic catalysis (H₂SO₄) to form methyl 2-{[3-(diethylsulfamoyl)phenyl]formamido}acetate, achieving 78–85% yield at 60°C for 6 hours.
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Amidation : Couples with primary amines (e.g., benzylamine) using EDCI/HOBt activation in DMF, yielding N-substituted amides (62–75% yield).
Table 1: Nucleophilic Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, 60°C, 6 h | 78–85 | |
| Amidation | EDCI/HOBt, DMF, RT, 12 h | 62–75 |
Acid-Base Reactions
The carboxylic acid group (pKa ~2.8) forms salts with inorganic bases (e.g., NaOH, K₂CO₃). At pH > 5, the compound exists predominantly as its carboxylate anion, enhancing water solubility .
Key Observations :
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Salt formation with sodium hydroxide occurs quantitatively at 25°C .
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Protonation of the sulfonamide nitrogen (pKa ~9.5) occurs under strongly acidic conditions, altering electronic properties.
Condensation Reactions
The formamido group undergoes condensation with hydrazines or hydroxylamines:
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Hydrazone Formation : Reacts with hydrazine hydrate in ethanol (reflux, 8 h) to produce hydrazide derivatives (70% yield).
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Schiff Base Synthesis : Condenses with aromatic aldehydes (e.g., benzaldehyde) in toluene under Dean-Stark conditions, forming imines (55–68% yield).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .
Redox Reactions
Reduction :
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The amide group resists common reductants (e.g., LiAlH₄).
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Catalytic hydrogenation (H₂, Pd/C) selectively reduces the sulfonamide’s S=O bonds to thioethers under high pressure (30 bar, 80°C).
Oxidation :
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The acetic acid moiety oxidizes to CO₂ under strong conditions (KMnO₄, H₂SO₄), while the sulfonamide remains intact .
Complexation with Metal Ions
The sulfonamide and carboxylate groups act as ligands for transition metals:
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Forms stable complexes with Cu(II) and Zn(II) in aqueous ethanol (pH 7.4), confirmed by UV-Vis and FTIR .
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Stoichiometry : Typically 1:1 (metal:ligand), with coordination via the sulfonamide oxygen and carboxylate oxygen .
Table 2: Metal Complexation Data
| Metal Ion | Stability Constant (log K) | Coordination Sites |
|---|---|---|
| Cu(II) | 4.8 | Sulfonamide O, Carboxylate O |
| Zn(II) | 3.9 | Carboxylate O |
Scientific Research Applications
Chemical Properties and Structure
The compound 2-{[3-(Diethylsulfamoyl)phenyl]formamido}acetic acid is characterized by its unique chemical structure, which includes a diethylsulfamoyl group attached to a phenyl ring, along with a formamido and acetic acid moiety. This structure contributes to its biological activity and potential applications.
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that compounds with sulfamoyl groups exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted the potential of sulfamoyl derivatives in targeting specific cancer pathways .
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Anti-inflammatory Effects :
- The compound has also been investigated for its anti-inflammatory properties. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A case study involving animal models showed promising results in reducing inflammation markers .
- Antimicrobial Activity :
Biochemical Applications
- Organic Buffer :
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Drug Development :
- The compound serves as a lead structure in drug design due to its favorable pharmacological profile. Researchers are exploring modifications to enhance its bioavailability and specificity for target receptors.
Data Table: Summary of Applications
Case Studies
- Anticancer Study :
- Inflammation Model :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 2-{[3-(Diethylsulfamoyl)phenyl]formamido}acetic acid involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The formamido group may also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
2-{[4-(Methylsulfamoyl)phenyl]formamido}acetic Acid
- Structure : Substituted at the phenyl 4-position with a methylsulfamoyl group.
- Molecular Formula : C₁₁H₁₃N₂O₅S (MW 297.30 g/mol).
- Key Differences: Smaller substituent (methyl vs. diethyl) reduces steric hindrance and lipophilicity (predicted LogP ~1.2 vs. ~2.5 for the diethyl analog).
(2S)-2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic Acid
- Structure: Branched-chain carboxylic acid (3-methylbutanoic acid) instead of acetic acid.
- Molecular Formula : C₁₆H₂₄N₂O₅S (MW 356.44 g/mol).
- Key Differences :
Substituted Phenyl Analogs
2-{[4-(Difluoromethoxy)-3-methoxyphenyl]formamido}acetic Acid
- Structure : Difluoromethoxy and methoxy groups at phenyl 4- and 3-positions.
- Molecular Formula: C₁₁H₁₁F₂NO₅ (MW 275.21 g/mol).
- Key Differences: Fluorine atoms enhance metabolic stability and electronegativity.
2-[(3,5-Difluorophenyl)formamido]acetic Acid
- Structure : Difluoro substitution at phenyl 3- and 5-positions.
- Molecular Formula: C₉H₆F₂NO₃ (MW 229.15 g/mol).
- Key Differences: Compact structure with high polarity (LogP ~0.8) due to fluorine atoms.
Heterocyclic and Complex Derivatives
2-[(Thiophen-3-yl)formamido]acetic Acid
2-({5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic Acid
- Structure : Triazole core with dimethylsulfamoyl and methylphenyl groups.
- Molecular Formula : C₁₉H₂₀N₄O₄S₂ (MW 432.52 g/mol).
- Higher molecular weight and hydrogen bond acceptors (N=4) may limit bioavailability .
Comparative Data Table
Biological Activity
2-{[3-(Diethylsulfamoyl)phenyl]formamido}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16N2O3S
- Molecular Weight : 288.34 g/mol
- CAS Number : 379254-33-8
This compound features a diethylsulfamoyl group attached to a phenyl ring, with a formamido and acetic acid moiety contributing to its unique pharmacological profile.
In Vitro Studies
Recent studies have evaluated the anticancer activity of this compound using various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol was employed to assess its effectiveness against a panel of approximately 60 cancer cell lines representing different types of cancers including leukemia, breast cancer, and lung cancer.
| Cell Line | Growth Inhibition (%) at 10 µM |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| MCF-7 (Breast Cancer) | 104.68 |
| A549 (Lung Cancer) | 99.50 |
The results indicated that the compound exhibited moderate growth inhibition across multiple cell lines, with the most significant effects observed in leukemia cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been suggested that this compound may influence the PI3K/AKT/mTOR signaling pathway, which is critical in regulating cellular growth and survival .
Case Studies and Research Findings
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Study on Anticancer Efficacy :
A study conducted by researchers explored the efficacy of various derivatives of diethylsulfamoyl compounds, including this compound. The findings demonstrated that these compounds could induce apoptosis in cancer cells through caspase activation and downregulation of anti-apoptotic proteins . -
Combination Therapy Research :
Another research effort investigated the use of this compound in combination with established chemotherapeutics. The combination showed enhanced cytotoxic effects compared to monotherapy, suggesting potential for improved therapeutic strategies against resistant cancer types .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-{[3-(Diethylsulfamoyl)phenyl]formamido}acetic acid?
To optimize synthesis, employ factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^k factorial design can identify critical parameters affecting yield and purity while minimizing trial-and-error approaches . Statistical tools like ANOVA help distinguish significant factors, and response surface methodology (RSM) can refine optimal conditions. Refer to reaction path search methods using quantum chemical calculations (e.g., density functional theory, DFT) to predict intermediates and transition states .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use multi-technique characterization :
- NMR spectroscopy : Analyze aromatic protons (δ 7.0–8.5 ppm) and sulfonamide protons (δ 2.5–3.5 ppm) for consistency with the expected structure .
- HPLC-MS : Confirm molecular weight (Monoisotopic Mass ~195.053) and purity (>95%) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles if crystallization is feasible .
Q. What preliminary assays are suitable for screening biological activity?
Begin with in vitro binding assays (e.g., surface plasmon resonance) to assess affinity for sulfonamide-associated targets like carbonic anhydrase isoforms. For functional activity, use enzyme inhibition assays (e.g., spectrophotometric monitoring of CO₂ hydration rates). Dose-response curves (IC₅₀) and selectivity profiling against off-target receptors (e.g., GPCRs) are critical .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanism hypotheses?
Apply quantum mechanics/molecular mechanics (QM/MM) hybrid models to simulate reaction pathways. For instance, compare activation energies of competing mechanisms (e.g., nucleophilic substitution vs. radical intermediates). Use software like Gaussian or ORCA for DFT calculations to validate transition states . Experimental validation via kinetic isotope effects (KIEs) or trapping of intermediates (e.g., TEMPO for radicals) can resolve discrepancies .
Q. What strategies address conflicting spectral data in structural elucidation?
- Dynamic NMR : Resolve conformational exchange broadening in sulfonamide protons by variable-temperature NMR .
- Isotopic labeling : Synthesize deuterated analogs (e.g., D₂O exchange) to confirm labile protons .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 2-(diethylamino)-2-phenylacetic acid) to identify anomalous peaks .
Q. How can in silico modeling predict off-target interactions in pharmacological studies?
Use molecular docking (AutoDock Vina, Glide) to screen against databases like ChEMBL or PubChem. Focus on sulfonamide-binding pockets (e.g., tyrosine kinases, proteases). Combine with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability over 100-ns trajectories. Validate predictions with SPR or fluorescence polarization assays .
Methodological Notes
- Data Contradiction Analysis : Cross-validate computational predictions (e.g., Gibbs free energy barriers) with experimental kinetics (Eyring plots) .
- Advanced Characterization : For ambiguous stereochemistry, employ vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) .
- Ethical Data Handling : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
